molecular formula C14H21ClN2O6 B2865047 Methyl 4-(4-(1-aminoethyl)-2-methoxy-5-nitrophenoxy)butanoate hydrochloride CAS No. 1383543-83-6

Methyl 4-(4-(1-aminoethyl)-2-methoxy-5-nitrophenoxy)butanoate hydrochloride

Cat. No.: B2865047
CAS No.: 1383543-83-6
M. Wt: 348.78
InChI Key: HZDOKDCGFUIFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-(1-aminoethyl)-2-methoxy-5-nitrophenoxy)butanoate hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2O6 and its molecular weight is 348.78. The purity is usually 95%.
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Biological Activity

Methyl 4-(4-(1-aminoethyl)-2-methoxy-5-nitrophenoxy)butanoate hydrochloride (CAS: 1383543-83-6) is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C14H21ClN2O6
  • Molecular Weight : 348.78 g/mol
  • IUPAC Name : this compound
  • Purity : ≥95% .

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems. The compound is believed to interact with serotonin receptors, influencing serotonergic signaling pathways, which are crucial in mood regulation and various neuropsychological conditions.

Neuropharmacological Effects

Research indicates that compounds similar to this compound demonstrate significant neuropharmacological activities:

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Similar nitrophenol derivatives have been documented to exhibit activity against various bacterial strains, indicating potential for further research into its use as an antibacterial agent.

Study 1: Serotonergic Activity

A study conducted on structurally related compounds demonstrated that they could substitute for serotonin in trained animal models, indicating their potential as serotonergic agents . This suggests that this compound may also share such properties.

Study 2: Antimicrobial Assessment

In vitro assessments of nitrophenol derivatives have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar nitro and methoxy groups were tested against Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further investigation into the specific efficacy of this compound .

Data Table: Biological Activity Overview

Biological ActivityObservationsReferences
Serotonin UptakePotent inhibition observed in analogs
Behavioral PharmacologyEffects similar to psychoactive substances
Antimicrobial ActivityPromising results against bacterial strains

Properties

IUPAC Name

methyl 4-[4-(1-aminoethyl)-2-methoxy-5-nitrophenoxy]butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6.ClH/c1-9(15)10-7-12(20-2)13(8-11(10)16(18)19)22-6-4-5-14(17)21-3;/h7-9H,4-6,15H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDOKDCGFUIFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)OC)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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